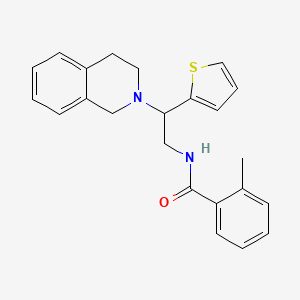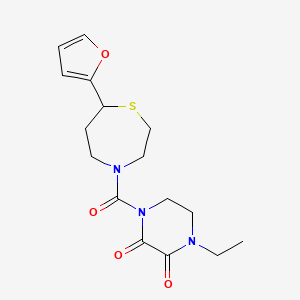![molecular formula C14H16N2O3 B2671297 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 2548984-96-7](/img/structure/B2671297.png)
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a chemical compound with the CAS Number: 2098067-41-3 . It has a molecular weight of 232.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-14(11-16)6-9-17-12-14/h1-5,15H,6-12H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is an oil with a molecular weight of 232.33 . The InChI code provides further information about its molecular structure .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Two new oxaspirocyclic compounds related to 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione have been synthesized and characterized using single crystal X-ray crystallography. These compounds, featuring a monoclinic system and varied space groups, highlight the versatility and potential for structural diversity within this chemical family. Intramolecular hydrogen bonds and π-π stacking interactions contribute to the stability and unique properties of these compounds (Jinhe Jiang & Wulan Zeng, 2016).
Chemical Synthesis Innovations
A novel synthesis approach for oxaspirocyclic compounds, including those resembling this compound, was demonstrated through the clean decarbonylation of α-substituted amino acid derivatives. This methodology provides a streamlined pathway to such compounds, emphasizing the importance of innovative synthetic strategies in the development of new molecules with potential applications in various scientific fields (M. Martin‐Lopez & F. Bermejo‐Gonzalez, 1994).
Reactivity and Application Potential
Research into the reactivity of similar oxaspirocyclic compounds, such as 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, has shown enhanced reactivity in the Castagnoli-Cushman reaction with imines. This indicates a broader application potential for this compound derivatives in synthetic organic chemistry, potentially leading to the development of novel compounds with significant biological or material science applications (A. Rashevskii et al., 2020).
Structural Insights from Synchrotron Powder Diffraction
Detailed structural analysis of compounds related to this compound has been performed using synchrotron powder diffraction data. These studies provide valuable insights into the molecular and crystal structure, facilitating a better understanding of their physical properties and potential applications in designing new materials and drugs (J. Rohlíček et al., 2010).
Anxiolytic Activity and Receptor Binding
Spirocyclic compounds, including derivatives of this compound, have been explored for their potential anxiolytic activity. Studies on specific derivatives have shown receptorial affinity, indicating the potential for these compounds to contribute to the development of new therapeutic agents targeting mental health disorders (J Kossakowski et al., 1998).
Propriétés
IUPAC Name |
9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-9-16(8-11-4-2-1-3-5-11)13(18)14(15-12)6-7-19-10-14/h1-5H,6-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTRAQDNDURUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)N(CC(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

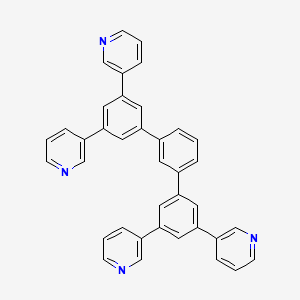
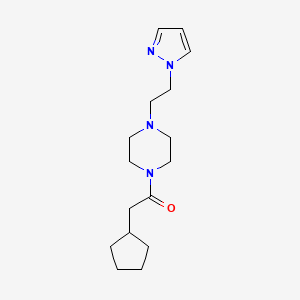
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2671216.png)
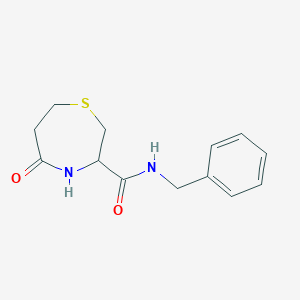
![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)

![2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2671223.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)
![N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide](/img/structure/B2671227.png)
![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2671228.png)
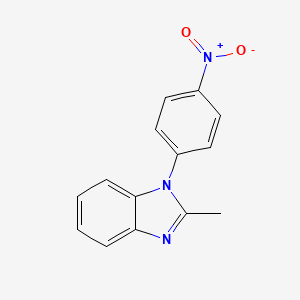
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2671233.png)
